molecular formula C10H6F3NO B7724780 7-(Trifluoromethyl)-4-quinolinol CAS No. 93516-03-1

7-(Trifluoromethyl)-4-quinolinol

Cat. No. B7724780
CAS RN: 93516-03-1
M. Wt: 213.16 g/mol
InChI Key: OWPLFJSQLPTCHS-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-4-quinolinol is a type of organofluoride. Organofluorides are organic compounds that contain a carbon-fluorine bond. The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .


Synthesis Analysis

The synthesis of 7-(Trifluoromethyl)-4-quinolinol involves various methods. One approach is the oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants . Another method involves the one-pot synthesis of 7-(Trifluoromethyl) substituted indolizine .


Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)-4-quinolinol can be analyzed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HRMS . The InChI key for this compound is CMMSEFHVUYEEDY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 7-(Trifluoromethyl)-4-quinolinol include oxidative trifluoromethylation and trifluoromethylthiolation reactions . These reactions involve the use of various nucleophiles and oxidants.


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-(Trifluoromethyl)-4-quinolinol include its molecular weight, which is 229.22 g/mol . It has a topological polar surface area of 44.1 Ų .

Scientific Research Applications

Antibacterial Activity

7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, a derivative of 7-(Trifluoromethyl)-4-quinolinol, has been synthesized and found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacterial strains . The compounds were screened for their antibacterial activity in vitro and found 11e and 11b as promising compounds .

Synthesis of Novel Quinolone Derivatives

The compound has been used in the synthesis of novel optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives . These derivatives have shown promising antibacterial activity .

Fluorinated Compounds in Drug Discovery

Fluorinated compounds, including those with trifluoromethyl groups, present opportunities for drug discovery . The combination of fluorine atoms and amide groups in the compounds might be useful in pharmaceuticals .

Synthesis of N-Trifluoromethylamides

The compound can be used in the synthesis of an otherwise almost inaccessible family of fluorinated amides that contain an N-trifluoromethyl group . This synthesis expands the range of amides available for drug discovery .

Organo-Fluorine Chemistry

The compound is part of the unique branch of organic chemistry known as organo-fluorine chemistry . The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis .

6. Use in Hormone-Receptor-Positive Metastatic Breast Cancer Therapy Fulvestrant, a selective down regulator of the estrogen receptor used in the therapy of hormone-receptor-positive metastatic breast cancer, contains a pentafluoropentylsulfinyl group . This suggests potential applications of fluorinated compounds, including 7-(Trifluoromethyl)-4-quinolinol, in cancer therapy .

Safety and Hazards

While specific safety and hazards information for 7-(Trifluoromethyl)-4-quinolinol was not found, general safety measures for handling similar compounds include wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .

Future Directions

The future directions in the field of trifluoromethylation reactions, which include the synthesis of compounds like 7-(Trifluoromethyl)-4-quinolinol, involve the development of new reagents and catalysts . There is also a growing interest in the incorporation of a trifluoromethyl group into organic motifs due to its beneficial properties .

properties

IUPAC Name

7-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPLFJSQLPTCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185973
Record name 7-(Trifluorophenyl)quinolin-4-ol
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Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

7-(Trifluoromethyl)-4-quinolinol

CAS RN

93516-03-1, 322-97-4
Record name 7-(Trifluoromethyl)-4(1H)-quinolinone
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Record name 4-Hydroxy-7-(trifluoromethyl)quinoline
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Record name 7-(Trifluorophenyl)quinolin-4-ol
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Record name 7-(Trifluoromethyl)-4-quinolone
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Record name 7-(Trifluorophenyl)quinolin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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